BRL 35135A

Description

Historical Context of Atypical β-Adrenergic Receptor Agonist Discovery

The history of atypical β-adrenergic receptor agonist discovery is rooted in observations that some β-receptor mediated effects, particularly in adipose tissue and the digestive tract, did not align with the characteristics of the then-established β1 and β2 subtypes. rjme.ronih.gov This led to the hypothesis of a distinct "atypical" β-adrenoceptor. rjme.ronih.gov

Research programs initiated by pharmaceutical companies in the late 1970s and early 1980s aimed to develop compounds that could selectively target these atypical receptors, particularly for their potential in increasing thermogenesis and combating obesity without the cardiovascular side effects associated with non-selective sympathomimetic agents. nih.gov Beecham Pharmaceuticals was one such company, identifying compounds like BRL 35135 that activated this atypical β-adrenoceptor in rodent adipocytes. nih.gov The concept of a third β-adrenoceptor subtype, later officially named the β3-adrenoceptor, gained traction with further pharmacological evidence and was solidified by the cloning of the human β3-adrenoceptor in 1989. rjme.ronih.gov BRL 35135, through its active metabolite BRL 37344, emerged as a potent example of this new class of agonists that selectively stimulated the novel β-adrenoceptor found in rodent brown adipose tissue. nih.gov

Academic Significance of BRL 35135A as a Pharmacological Probe

This compound, and its active form BRL 37344, have held significant academic importance as pharmacological probes. These compounds were instrumental in characterizing the properties and distribution of the atypical β-adrenoceptor before its molecular identification as the β3-adrenoceptor. nih.govrjme.ronih.gov Their selective action allowed researchers to differentiate the effects mediated by this novel receptor from those of the β1 and β2 subtypes. researchgate.netnih.gov

Studies utilizing this compound have provided crucial insights into the physiological roles of the β3-adrenoceptor, particularly its involvement in lipolysis and thermogenesis in adipose tissue. researchgate.netnih.govrjme.ronih.gov By selectively activating this receptor, researchers could investigate its downstream signaling pathways and its contribution to metabolic processes. For instance, experiments in rodents demonstrated that this compound could increase energy expenditure and reduce fat mass. nih.gov Furthermore, studies using BRL 35135 in genetically obese rodents helped reveal the potential of β3-adrenoceptor activation to correct metabolic abnormalities associated with obesity. nih.govphysiology.orgphysiology.org

The use of this compound as a probe has also extended to exploring the receptor's presence and function in other tissues, such as the gastrointestinal tract, where atypical β-receptors were also hypothesized to exist. rjme.ro Research using BRL 35135 in mice, including transgenic models lacking the β3-adrenoceptor, has provided evidence consistent with a role for this receptor in regulating gastrointestinal motility, although the mechanism might involve indirect signaling activated by β3-AR agonism in adipose tissue. baderc.org

Positioning of this compound in the Investigation of Metabolic Syndrome Pathophysiology

Metabolic syndrome is a cluster of conditions including insulin (B600854) resistance, dyslipidemia, central obesity, and hypertension, significantly increasing the risk of type 2 diabetes and cardiovascular diseases. mdpi.comfortunejournals.com this compound has been positioned in the investigation of metabolic syndrome pathophysiology due to its activity on the β3-adrenoceptor, which is involved in regulating glucose and lipid metabolism. rjme.ro

Research using this compound in animal models of obesity and diabetes, such as obese (ob/ob) mice and Zucker diabetic fatty (fa/fa) rats, demonstrated its ability to improve glucose tolerance and insulin sensitivity. nih.govphysiology.orgphysiology.org These effects were observed at doses that did not necessarily cause significant weight loss, suggesting a direct impact on glucose and insulin metabolism independent of changes in body weight. nih.govnih.gov Studies indicated that the improved glucose tolerance was a result of enhanced insulin sensitivity, with increased glucose storage contributing to improved glucose disposal. nih.gov

Furthermore, this compound has been shown to influence lipolysis and energy expenditure, key components disrupted in metabolic syndrome. researchgate.netnih.govrjme.ronih.gov Its ability to stimulate lipolysis in adipocytes and increase thermogenesis in brown adipose tissue highlights its relevance in addressing the dysregulated lipid metabolism and energy balance seen in this syndrome. researchgate.netnih.govrjme.ronih.gov While initial research focused on its anti-obesity potential, the findings regarding its positive effects on glucose tolerance and insulin sensitivity underscored its broader implications for understanding and potentially targeting the metabolic dysregulations characteristic of metabolic syndrome. nih.govnih.gov

Data Tables

Based on the provided text, here is a data table summarizing some key research findings related to BRL 35135:

| Study Subject (Species/Model) | BRL 35135 Dose/Treatment | Key Finding(s) | Source |

| Rat adipocytes (in vitro) | 10-5 M - 10-9 M | 10 times more potent than isoproterenol (B85558) in increasing lipolysis. | nih.gov |

| Obese (ob/ob) mice | 0.5 mg/kg/day | Significant anti-obesity activity (weight loss due to fat loss, muscle protein preserved). | nih.gov |

| Obese (ob/ob) mice | Doses without significant anti-obesity activity | Effective in improving glucose tolerance and insulin sensitivity. | nih.gov |

| Zucker (fa/fa) rats (suckling pups) | Chronic oral administration (8-16 days) | Corrected metabolic abnormalities in brown adipose tissue, reduced lipid content in WAT and BAT, improved hyperinsulinemia, restored GLUT-4 mRNA, abolished hyperactivity of fatty acid synthetase, partly corrected lipoprotein lipase (B570770) deficit. | physiology.orgphysiology.org |

| Nonobese men | 0.1 mg/kg | Increased resting metabolic rate and thermic response to a glucose load. | nih.gov |

| Obese patients | 2 mg four times/day (5 days), then 6 mg four times/day (5 days) | Reduced areas under the curves for glucose and insulin during oral glucose tolerance test, improved insulin sensitivity, increased glucose storage. | nih.gov |

| Wild-type (WT) mice | 3 mg/kg (s.c.) | Decreased gastrointestinal motility, increased plasma glycerol (B35011) levels. | baderc.org |

| β3-AR[KO] mice | 3 mg/kg (s.c.) | No effect on GI motility or lipolysis. | baderc.org |

| β3-AR[WAT+BAT] mice | 3 mg/kg (s.c.) | Elevated plasma glycerol levels, increased stomach retention, decreased intestinal transit. | baderc.org |

| Mice | 750 μg/kg body wt (s.c. at 0 and 3h, killed at 6h) | Significant increase in MT-1 mRNA in epididymal WAT. | physiology.org |

| Mice treated with KMPT | 750 μg/kg body wt (s.c. at 0 and 5h, blood at 10h) | Produced significant attenuation in circulating leptin levels induced by KMPT. | core.ac.uk |

| Untreated mice | 750 μg/kg body wt (s.c. at 0 and 5h, blood at 10h) | Led to a reduction in circulating leptin. | core.ac.uk |

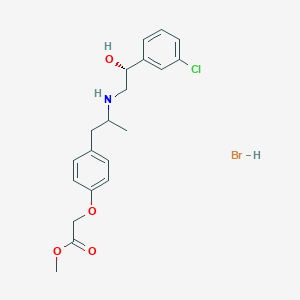

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 2-[4-[2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClNO4.BrH/c1-14(22-12-19(23)16-4-3-5-17(21)11-16)10-15-6-8-18(9-7-15)26-13-20(24)25-2;/h3-9,11,14,19,22-23H,10,12-13H2,1-2H3;1H/t14?,19-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDGLMPJFGGZGN-XEJVECFOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OCC(=O)OC)NCC(C2=CC(=CC=C2)Cl)O.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC1=CC=C(C=C1)OCC(=O)OC)NC[C@@H](C2=CC(=CC=C2)Cl)O.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25BrClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401006952 | |

| Record name | Methyl [4-(2-{[2-(3-chlorophenyl)-2-hydroxyethyl]amino}propyl)phenoxy]acetate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401006952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86615-41-0 | |

| Record name | BRL 35135A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086615410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl [4-(2-{[2-(3-chlorophenyl)-2-hydroxyethyl]amino}propyl)phenoxy]acetate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401006952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Cellular Pharmacology of Brl 35135a

Adrenergic Receptor Interaction Profile

The interaction of BRL 35135A's active form, BRL 37344, with adrenergic receptors is characterized by a notable selectivity and a pattern of activity that helped define an "atypical" adrenoceptor subtype.

BRL 37344 is a potent agonist that selectively stimulates the β3-adrenoceptor, a subtype initially identified as a novel or "atypical" beta-adrenoceptor in rodent brown adipose tissue. nih.govembopress.org

BRL 37344 demonstrates a marked preference for the β3-adrenoceptor (β3-AR) over the β1- and β2-AR subtypes. Research has shown that BRL 37344 is approximately 20-fold more selective for the human β3-AR than the β2-AR. mdpi.com This selectivity is evident in its potent ability to elicit functional responses in tissues where the β3-AR is predominantly expressed, such as brown and white adipose tissues. embopress.org The compound's high functional potency is demonstrated by its powerful effect on stimulating cyclic AMP (cAMP) accumulation in cells expressing β3-ARs. embopress.org

Table 1: Adrenoceptor Selectivity of BRL 37344

| Receptor Subtype | Selectivity Profile |

| β3-Adrenoceptor | High affinity and potent agonist activity. |

| β2-Adrenoceptor | Approximately 20-fold lower selectivity compared to β3-AR in humans. mdpi.com |

| β1-Adrenoceptor | Low affinity and functional potency. |

The pharmacological actions of BRL 37344 are distinct when compared to other classical β-adrenoceptor ligands. In membrane homogenates of rat brown adipose tissue, the non-selective β-agonist isoproterenol (B85558) and the endogenous catecholamine norepinephrine (B1679862) stimulate adenylyl cyclase with activation constants of about 20 nM and 300 nM, respectively. nih.gov BRL 37344 demonstrates high potency in this same system, highlighting its efficacy at the β3-adrenoceptor. embopress.orgnih.gov Unlike β2-selective agonists such as salmeterol, which are designed for high affinity and efficacy at the β2-subtype, BRL 37344's profile is defined by its targeted action on the β3-receptor. nih.gov

Table 2: Comparative Adenylyl Cyclase Activation in Rat Brown Adipose Tissue

| Ligand | Activation Constant (Ka) |

| Isoproterenol | ~20 nM nih.gov |

| Norepinephrine | ~300 nM nih.gov |

The study of BRL 37344 was pivotal in delineating the properties of the "atypical" beta-adrenoceptor, now classified as the β3-adrenoceptor. nih.govembopress.org This receptor's pharmacological profile is distinct from that of β1- and β2-adrenoceptors. A key feature of this atypical response is the potent stimulation of lipolysis and cAMP production by BRL 37344. embopress.org

Another defining characteristic is the low efficacy of classical β-adrenoceptor antagonists, such as propranolol, in blocking the agonistic effects of compounds like isoproterenol or BRL 37344 at this receptor. embopress.org Furthermore, studies in humans have shown that while certain β2-mediated responses to BRL 35135 (such as changes in airways resistance and serum potassium) are antagonized by the β-blocker nadolol (B74898), the free fatty acid response (lipolysis), a hallmark of β3-AR activation, is not. nih.gov This resistance to classical blockade is a salient feature of the atypical β-adrenoceptor response. These receptors are predominantly expressed in brown and white adipose tissues, consistent with their role in regulating energy metabolism. embopress.org

Agonistic Activity at β3-Adrenoceptors

Intracellular Signaling Cascades Mediated by this compound

The interaction of BRL 37344 with the β3-adrenoceptor initiates a specific cascade of intracellular events, primarily involving the activation of adenylyl cyclase and the subsequent production of a key second messenger.

The binding of BRL 37344 to the β3-adrenoceptor leads to the activation of the membrane-bound enzyme adenylyl cyclase. nih.gov This activation is a core component of the receptor's signal transduction pathway. Studies conducted in membrane homogenates from rat interscapular brown adipose tissue have confirmed that BRL 37344 stimulates adenylyl cyclase, and it is suggested that this activation occurs through receptors distinct from those stimulated by norepinephrine. nih.gov

The activation of adenylyl cyclase results in the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). BRL 37344 has been shown to be a very potent stimulator of cAMP accumulation in cellular systems expressing the murine or human β3-adrenoceptor. embopress.org This increase in intracellular cAMP levels serves as a second messenger, activating downstream effector proteins, such as protein kinase A (PKA), which in turn mediate the ultimate physiological responses, including lipolysis and thermogenesis.

Interactions with G-Protein Coupled Receptor (GPCR) Signaling Pathways

This compound exerts its pharmacological effects through its active metabolite, which functions as an agonist at certain G-Protein Coupled Receptors (GPCRs), specifically the β-adrenergic receptors. nih.govspringer.com GPCRs are a large family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways. nih.govmdpi.com

Upon binding of an agonist like the metabolite of this compound, the β-adrenergic receptor undergoes a conformational change. This activates an associated intracellular G-protein, typically the Gs (stimulatory) subtype. nih.gov The activated Gs protein then stimulates the enzyme adenylyl cyclase, which leads to the conversion of ATP into the second messenger, cyclic AMP (cAMP). mdpi.com Research on the active metabolite, BRL 37344, in L6 cells has shown that while it is a potent stimulator of cellular responses like glucose uptake, it acts as a partial agonist concerning cAMP generation when compared to nonselective β-adrenoceptor agonists like isoprenaline. nih.gov This suggests a nuanced interaction with the signaling cascade, where it can elicit a strong physiological response without maximally stimulating the adenylyl cyclase pathway. nih.gov

Metabolite-Mediated Pharmacological Actions

The biological activity of this compound is not direct; instead, it functions as a prodrug. Its therapeutic effects are manifested after it undergoes metabolic transformation in the body. nih.govresearchgate.net

The primary pharmacological activity of this compound is attributable to its active deesterified metabolite, BRL 37344. nih.govresearchgate.netnih.gov This metabolite is a potent β-adrenergic agonist. nih.gov The bioactivity of BRL 37344 is significant in metabolic regulation. In animal models, it has been shown to produce a dose-related increase in energy expenditure. nih.gov

Furthermore, BRL 37344 plays a crucial role in glucose homeostasis. Studies have demonstrated that it enhances glucose uptake in peripheral tissues, including skeletal muscle, as well as brown and white adipose tissue. nih.gov In-vitro experiments on isolated rat soleus muscle confirmed that BRL 37344 significantly increases glucose transport in a dose-dependent manner, with maximal stimulation observed at a concentration of 100 pmol/l. nih.gov This effect on glucose uptake in skeletal muscle can be enhanced independently of insulin (B600854) action, highlighting a distinct pathway for metabolic control. nih.gov This improved glucose tolerance and insulin sensitivity has been observed in both animal models and human subjects. nih.govnih.gov

BRL 37344 was initially characterized as a selective agonist for the β3-adrenergic receptor. wikipedia.orgmedchemexpress.com This receptor subtype was first identified in rodent brown adipose tissue. nih.gov However, further research has revealed a more complex receptor interaction profile.

More recent studies have identified BRL 37344 as a dual agonist, acting on both β2- and β3-adrenoceptors. nih.gov The stimulatory effect of BRL 37344 on glucose uptake and GLUT4 translocation in skeletal muscle is specifically mediated through the activation of β2-adrenoceptors, not β3. nih.gov This interaction is noteworthy because, unlike the full agonist isoprenaline, BRL 37344 does not promote the classic agonist-mediated desensitization or internalization of the β2-adrenoceptor. nih.gov This suggests that BRL 37344 may be able to provide sustained receptor activation without the rapid attenuation of signal that often occurs with other agonists. nih.gov

The selectivity of BRL 37344 for β-adrenoceptor subtypes has been quantified in binding assays using Chinese Hamster Ovary (CHO) cell membranes.

| Receptor Subtype | Species | Assay Type | pKi Value | Reference |

|---|---|---|---|---|

| β1-adrenoceptor | Human | Binding affinity | 5.2 | guidetopharmacology.org |

| β2-adrenoceptor | Human | Binding affinity | 6.7 | guidetopharmacology.org |

| β3-adrenoceptor | Human | Binding affinity | 7.7 | guidetopharmacology.org |

The pKi value is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity of the ligand for the receptor.

In Vitro Investigations of Brl 35135a S Biological Effects

Adipocyte-Based Research Models

Adipocytes, or fat cells, are critical regulators of energy storage and release. Research using isolated adipocytes has been instrumental in characterizing the direct effects of BRL 35135A on cellular processes that influence whole-body energy balance.

Stimulation of Lipolysis in Isolated Adipocytes

Lipolysis is the metabolic process through which triglycerides stored in adipocytes are broken down into glycerol (B35011) and free fatty acids, releasing stored energy. In vitro studies have demonstrated that this compound is a potent stimulator of this process. In research conducted on adipocytes isolated from rat epididymal fat, BRL 35135 was shown to be highly effective at inducing lipolysis. wustl.eduresearchgate.net When compared to the non-selective beta-agonist isoproterenol (B85558), BRL 35135 was found to be approximately 10 times more potent in stimulating the breakdown of fat in these cells. wustl.eduresearchgate.net This potent lipolytic effect underscores the compound's direct action on adipocyte metabolism. wustl.edu

| Compound | Relative Potency | Reference |

|---|---|---|

| BRL 35135 | ~10x Isoproterenol | wustl.eduresearchgate.net |

| Isoproterenol | Baseline | wustl.eduresearchgate.net |

Regulation of Glucose Uptake and Metabolism in Adipocytes

The management of glucose by adipocytes is a key component of metabolic health. Investigations have shown that this compound directly influences glucose utilization in these cells. Acute exposure to this compound leads to a dose-dependent increase in the glucose utilisation index (GUI) in both white and brown adipose tissue. nih.gov This indicates an enhanced capacity of the fat cells to take up glucose from their environment in the presence of the compound.

Impact on Uncoupling Protein 1 (UCP1) Expression in Adipocytes

Uncoupling Protein 1 (UCP1) is a key protein in brown adipose tissue (BAT) responsible for non-shivering thermogenesis, a process where energy is dissipated as heat. The expression of the gene for UCP1 is a marker of thermogenic activity. Research has confirmed that treatment with this compound increases the expression of UCP-1 mRNA in the brown adipose tissue of lean rats. nih.gov This finding suggests that this compound can stimulate the genetic machinery in brown adipocytes to produce more of this heat-generating protein, directly impacting their thermogenic capacity.

Influence on ob Gene Expression in White Adipose Tissue

The ob gene, primarily expressed in white adipose tissue, codes for the hormone leptin, a critical regulator of appetite and energy balance. nih.gov Studies examining the acute effects of this compound have shown a rapid and significant impact on the expression of this gene. nih.gov In lean mice, administration of this compound resulted in a major decrease in ob mRNA levels in epididymal white adipose tissue within 4-5 hours. nih.gov This was accompanied by a substantial fall in circulating leptin levels. nih.gov This demonstrates a direct regulatory role of this compound on the genetic expression of this key metabolic hormone in fat tissue.

Studies in Muscle Tissues

Skeletal muscle is a primary site for glucose disposal in the body, and its ability to take up glucose is vital for maintaining blood sugar homeostasis. In vitro models using isolated muscle preparations have been crucial for understanding how this compound affects this process independently of systemic factors like insulin (B600854).

Glucose Transport Enhancement in Isolated Skeletal Muscle Preparations

To determine if the effects of this compound on glucose uptake were independent of insulin, studies were conducted on isolated rat soleus muscle. nih.gov This research utilized BRL 37344, the active metabolite of this compound. nih.gov The results demonstrated that BRL 37344 significantly increased glucose transport into the muscle cells in a dose-dependent manner. nih.gov The maximum stimulation of glucose transport was observed at a concentration of 100 pmol/L. nih.gov These findings provide clear evidence that this compound, through its active metabolite, can directly enhance glucose uptake in skeletal muscle, a mechanism that is not reliant on the action of insulin. nih.gov

| Parameter | Observation | Reference |

|---|---|---|

| Effect | Significant, dose-dependent increase in glucose transport | nih.gov |

| Concentration for Maximum Stimulation | 100 pmol/L | nih.gov |

| Insulin Dependence | Independent of insulin action | nih.gov |

Analysis of Fuel Oxidation in Muscle Cells

In vitro studies utilizing isolated muscle preparations have provided significant insights into the metabolic effects of this compound's active metabolite, BRL 37344. Research has demonstrated that this compound directly stimulates the utilization of key energy substrates in skeletal muscle, independent of insulin's influence. nih.govnih.gov

One pivotal study on isolated mouse soleus muscle revealed that BRL 37344 enhances the oxidation of multiple fuel sources. nih.gov At a concentration of 1x10⁻¹⁰ M, BRL 37344 was shown to significantly increase the uptake and phosphorylation of 2-deoxyglucose by 40%. nih.gov Furthermore, the oxidation of glucose and palmitate was augmented by 50% and 70%, respectively. nih.gov The compound also induced a two-fold increase in the oxidation of [2-¹⁴C]pyruvate, suggesting a stimulation of the tricarboxylic acid (TCA) cycle. nih.gov However, the oxidation of [1-¹⁴C]pyruvate remained unaffected, indicating no direct stimulation of the pyruvate (B1213749) dehydrogenase complex. nih.gov

These findings suggest that the activation of atypical beta-adrenoceptors in skeletal muscle by BRL 37344 leads to a coordinated increase in the uptake and oxidation of both carbohydrates and fatty acids.

Table 1: Effect of BRL 37344 on Fuel Oxidation in Isolated Mouse Soleus Muscle

| Parameter | Concentration of BRL 37344 | Percentage Increase from Basal |

|---|---|---|

| 2-Deoxyglucose Uptake | 1x10⁻¹⁰ M | 40% |

| Glucose Oxidation | 1x10⁻¹⁰ M | 50% |

| Palmitate Oxidation | 1x10⁻¹⁰ M | 70% |

| [2-¹⁴C]pyruvate Oxidation | 1x10⁻¹⁰ M | 100% (2-fold increase) |

Data sourced from Board et al., 2000. nih.gov

Vascular and Other Tissue Responses In Vitro

The in vitro effects of this compound's active metabolite, BRL 37344, on vascular tissue have been investigated, revealing a significant role for β3-adrenoceptors in mediating vasorelaxation. Studies on human coronary microarteries demonstrated that BRL 37344 evoked a substantial relaxation of vessels pre-constricted with endothelin-1. ahajournals.org This relaxation was confirmed to be mediated by β3-adrenoceptors, as it was insensitive to the β1/β2-adrenoceptor antagonist nadolol (B74898) but was blocked by the general β-adrenoceptor antagonist bupranolol. ahajournals.org

The mechanism of this vasorelaxation is endothelium-dependent. ahajournals.org In human coronary microarteries, the relaxation in response to BRL 37344 was absent in vessels where the endothelium was non-functional. ahajournals.org The signaling pathway involves both nitric oxide (NO) and endothelium-dependent hyperpolarization. ahajournals.org A portion of the relaxation was abrogated by the NO synthase inhibitor L-ω-nitroarginine, and the remaining NO-independent relaxation was inhibited by Ca²⁺-activated K⁺ channel blockers, which are characteristic of an endothelium-derived hyperpolarizing factor-like response. ahajournals.org

Similarly, in rat thoracic aorta, β3-adrenoceptor stimulation has been shown to induce vasorelaxation primarily through an endothelium-derived nitric oxide pathway. nih.gov This activation of vascular β3-adrenoceptors leads to the stimulation of the NO synthase pathway, resulting in an increase in intracellular cyclic GMP levels, which in turn mediates the relaxation of the vascular smooth muscle. nih.gov

Table 2: Mechanisms of BRL 37344-Induced Vascular Relaxation In Vitro

| Vascular Tissue | Key Findings | Mediators |

|---|---|---|

| Human Coronary Microarteries | β3-adrenoceptor-mediated relaxation | Endothelium, Nitric Oxide (NO), Endothelium-Dependent Hyperpolarization |

| Rat Thoracic Aorta | β3-adrenoceptor-mediated relaxation | Endothelium, Nitric Oxide (NO), cyclic GMP |

Data sourced from Dessy et al., 2004 and Trochu et al., 1999. ahajournals.orgnih.gov

The in vitro effects of this compound and its active metabolite have also been explored in other cellular systems beyond adipose and skeletal muscle tissue.

In the context of cardiac cells , studies on human atrial myocardium have shown that BRL 37344 can increase the activity of endothelial nitric oxide synthase (eNOS) through the stimulation of β3-adrenoceptors. nih.gov However, the functional consequence of this in the atrium appears to be a positive inotropic effect, which is mediated by β1- and β2-adrenoceptors, rather than the negative inotropic effect observed in ventricular myocardium. nih.gov In failing human myocardium, β3-adrenoceptor stimulation with BRL 37344 has been associated with a nitric oxide-dependent negative inotropic effect, suggesting a potential paracrine signaling mechanism from cardiac endothelial cells to cardiomyocytes. nih.gov

Regarding eosinophils , direct in vitro studies with this compound are limited. However, research on the effects of general beta-adrenoceptor agonists on eosinophils provides some context. Prolonged in vitro exposure of eosinophils to beta-adrenoceptor agonists has been shown to increase the generation of superoxide (B77818) anion, a potent inflammatory mediator. atsjournals.orgnih.gov Additionally, these agonists can block the pro-apoptotic effects of corticosteroids on eosinophils, thereby potentially prolonging their survival. atsjournals.orgnih.gov It is important to note that these studies were not conducted specifically with this compound, and the specific effects may vary depending on the agonist's selectivity for different β-adrenoceptor subtypes.

Table 3: Summary of In Vitro Effects of BRL 37344 on Cardiac Cells

| Cell Type | Receptor(s) Implicated | Observed Effect |

|---|---|---|

| Human Atrial Myocardium | β3-AR | Increased eNOS activity |

| β1/β2-AR | Positive inotropic effect | |

| Human Failing Myocardium | β3-AR | NO-dependent negative inotropic effect |

Data sourced from Brixius et al., 2003 and Niu et al., 2014. nih.govscielo.br

Preclinical Research on Brl 35135a in Animal Models of Metabolic Disorders

Efficacy Evaluation in Rodent Models of Obesity and Diabetes

Research has demonstrated the effectiveness of BRL 35135A in improving metabolic parameters in rodent models that mimic human obesity and diabetes.

Physiological and Metabolic Outcomes in Preclinical Studies

The beneficial effects of this compound in animal models are linked to its influence on key physiological and metabolic processes.

Modulation of Whole-Body Energy Expenditure and Adaptive Thermogenesis

This compound has been shown to produce a dose-related increase in energy expenditure in rodents. nih.govresearchgate.net This effect is closely related to the stimulation of brown adipose tissue (BAT), which is a key site of adaptive thermogenesis. nih.govendocrine-abstracts.orgphysiology.org BRL 35135, via its active metabolite BRL 37344, selectively stimulates a novel beta adrenoceptor present in brown adipose tissue. nih.gov Stimulation of this receptor leads to increased thermogenic capacity in BAT, as observed in studies with Zucker fa/fa rats. nih.gov The increase in brown adipose tissue oxygen consumption further supports the enhancement of thermogenesis. oup.com

Regulation of Lipid Metabolism and Adipose Tissue Mass Distribution

This compound influences lipid metabolism and adipose tissue distribution. It leads to a loss of fat mass in obese rodents, with preservation of muscle protein. nih.gov In Zucker fa/fa rats, BRL 35135 treatment significantly reduced the lipid content of white and brown adipose tissues. nih.gov Chronic treatment with BRL 35135 potentiates the effect of insulin (B600854) on lipid metabolism in obese male Zucker (fa/fa) rats. nih.gov In vitro studies have shown that BRL 35135 is potent in increasing lipolysis in rat adipocytes. researchgate.net The preventive effect on lipid accumulation in the animal body through lipolysis can be influenced by the type of dietary fat. researchgate.net

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 6434165 |

| BRL 37344 | 6434100 |

| Alloxan | 3290 |

| Leptin | 313350 |

| Isoproterenol (B85558) | 3779 |

Data Tables

Based on the search results, here are some illustrative data points that could be presented in tables:

Table 1: Effect of this compound on Glucose and Insulin in Obese Subjects

| Parameter | Before Treatment (Mean ± S.E.M.) | After Treatment (Mean ± S.E.M.) | P-value | Source |

| Glucose AUC (mmol/l/3 h) | 1518 ± 152 | 1277 ± 132 | < 0.001 | nih.gov |

| Insulin AUC (U/l/3 h) | 13.8 ± 1.7 | 9.5 ± 1.3 | < 0.01 | nih.gov |

| Plasma Glucose 2h post-OGTT (mmol/l) | 8.7 ± 1.0 | 6.7 ± 0.78 | < 0.01 | nih.gov |

Note: This table is based on a study in obese human subjects, as detailed quantitative data for specific rodent studies in the provided snippets were less consistently presented in a format easily transferable to a table. However, the findings in rodents support these types of outcomes.

Table 2: Effects of BRL 35135 on Adipose Tissue and Metabolism in Suckling fa/fa Rats

| Parameter | fa/fa Control | fa/fa + BRL 35135 | Source |

| Lipid content of white adipose tissue | High | Reduced | nih.gov |

| Lipid content of brown adipose tissue | High | Reduced | nih.gov |

| BAT thermogenic capacity | Reduced | Restored to lean levels | nih.gov |

| BAT fatty acid synthetase activity | Hyperactive | Abolished | nih.gov |

| Hyperinsulinemia | Present | Significantly reduced | nih.gov |

| BAT GLUT-4 mRNA content | Decreased | Restored to normal | nih.gov |

Table 3: Effect of BRL 35135 on Energy Expenditure in Rodents

| Model | Effect on Energy Expenditure | Source |

| Rodents | Dose-related increase | nih.govresearchgate.net |

Note: Specific quantitative data on the magnitude of increase in energy expenditure across different rodent models and doses were not consistently available in the snippets to create a detailed numerical table.

Impact on Circulating Adipokines and Metabolic Hormones (e.g., leptin)

Research in animal models has demonstrated that this compound can significantly influence the levels of circulating adipokines and metabolic hormones, notably leptin. Studies in lean mice showed that acute administration of this compound led to a rapid and substantial decrease in both ob gene expression in epididymal white adipose tissue and circulating leptin levels within 4-5 hours. wikipedia.org These reduced levels persisted even 24 hours after the initial administration. wikipedia.org This effect suggests a potential mechanism by which this compound, as a β3-agonist, might modulate appetite and energy balance through the regulation of leptin production.

In contrast to the effects observed in lean mice, treatment with this compound had only a minor impact on ob mRNA levels in obese (ob/ob) mice. wikipedia.org This finding indicates a differential response to this compound based on the metabolic state of the animal model, potentially related to the underlying genetic defect in ob/ob mice which are leptin deficient. mims.com

Another β3-adrenergic agonist, Trecadrine, was shown to decrease basal leptin secretion in adipocytes from diet-induced overweight rats compared to untreated animals. nih.gov While this study did not directly examine this compound's effect on basal leptin secretion in this model, it supports the concept that β3-agonists can influence leptin release from adipocytes in states of increased adiposity. nih.gov

Data on the impact of this compound on other adipokines like adiponectin is less extensively documented in the provided search results. However, studies on adiponectin and leptin secretion pathways in adipocytes suggest they can be secreted through distinct mechanisms, although both can be affected by certain treatments like brefeldin A. fishersci.ca

Regarding other metabolic hormones, a β3-adrenergic agonist (Trecadrine) prevented increases in plasma insulin levels in overweight rats and induced an increase in insulin-stimulated glucose uptake by adipocytes, suggesting an improvement in insulin sensitivity. nih.gov While direct data for this compound on these specific parameters in this context is not detailed in the provided snippets, the action of other β3-agonists provides relevant comparative insight into the potential broader metabolic effects.

Comparative Preclinical Pharmacological Profiles

Preclinical studies have compared the pharmacological profile of this compound with other β3-adrenoceptor agonists in various animal models to understand its relative efficacy and mechanisms of action in metabolic disorders.

Comparison of this compound with Other β3-Adrenoceptor Agonists in Animal Models

Comparisons between this compound and other selective β3-adrenoceptor agonists, such as ZD2079 and CL 316 ,243, have been conducted in animal models. In lean mice, both this compound and ZD2079 demonstrated rapid inhibition of ob gene expression and a fall in circulating leptin levels. wikipedia.org This suggests a similar acute effect on leptin regulation in this specific model.

Studies investigating the effects on gastrointestinal (GI) motility in wild-type mice compared BRL 35135 (used interchangeably with this compound in some contexts) with CL 316 ,243 and ICI 198,157. mims.com These selective, rodent-specific β3-AR agonists all caused a significant decrease in the movement of radiotracer through the stomach and intestines, indicative of decreased GI motility. mims.com They also led to an increase in plasma glycerol (B35011) levels in wild-type mice, suggesting the evocation of lipolysis in adipose tissue. mims.com A different β3-AR agonist, SR 56811A, which showed lower affinity for rodent β3-AR in vitro, did not affect GI motility or plasma glycerol levels in wild-type mice at the same dose. mims.com This highlights differences in the in vivo efficacy of various β3-agonists despite their classification.

Furthermore, this compound was compared to norepinephrine (B1679862) in terms of its effect on metallothionein-1 (MT-1) mRNA levels in mouse epididymal white adipose tissue. wikipedia.org While fasting and norepinephrine administration did not significantly affect MT-1 mRNA levels, administration of this compound resulted in a larger and statistically significant increase. wikipedia.org This differential response might be related to differences in specificity for the β3-adrenoceptor or variations in metabolic half-life between the compounds. wikipedia.org

BRL 35135 has also been noted to cause weight loss in ob/ob mice and Zucker diabetic fatty rats, similar to the effects observed with CL 316 ,243 and BRL 37344 in various rodent models of obesity and diabetes. citeab.commims.com These findings collectively indicate that this compound shares some metabolic effects with other β3-adrenoceptor agonists in rodent models, particularly regarding lipolysis and potential impacts on body weight and glucose regulation.

Species-Dependent Variances in Preclinical Metabolic Responses

Significant species-dependent variances in the metabolic responses to β3-adrenoceptor agonists, including this compound, have been observed in preclinical research. While β3-adrenoceptors mediate several functions in rodents that are beneficial for metabolic disorders, such as promoting insulin release, glucose uptake, lipolysis, and thermogenesis, leading to body weight reduction in various rodent models, the translation of these effects to humans has been challenging. citeab.com

Studies comparing the effects of β-adrenergic agonists in different species, such as livestock, have shown substantial differences in response to compounds like phenethanolamines, a class that includes some beta-agonists. pharmakb.com Cattle and sheep generally exhibit larger responses compared to swine and chickens. pharmakb.com These differences can be attributed to variations in receptor subtype selectivity and signaling pathways across species. pharmakb.com

More specifically concerning β3-agonists, studies in rhesus monkeys, a primate species, have questioned the relevance of mechanisms observed in non-primate species (like rodents), which have much lower levels of brown adipose tissue. fishersci.pt While chronic treatment with β3-agonists in non-primate species can lead to uncoupling protein 1 (UCP1) upregulation and weight loss, this mechanism's contribution to energy metabolism in primates is debated. fishersci.pt

Acute exposure of rhesus monkeys to a selective β3-agonist was shown to elicit lipolysis and metabolic rate elevation, and chronic exposure increased UCP1 expression in rhesus brown adipose tissue. fishersci.pt However, initial data using the rodent-specific β3 agonist BRL 35135 in rats indicated that β3 receptor-mediated glycerol levels progressively decreased following daily oral doses. fishersci.pt Within hours of a single dose, serum glycerol and UCP RNA levels increased, while beta3 RNA levels decreased, suggesting a potential desensitization or downregulation mechanism with chronic exposure in rats that might differ across species. fishersci.pt

Academic Research Methodologies and Future Directions for Brl 35135a Studies

Advanced In Vitro Research Methodologies

In vitro studies provide controlled environments to investigate the direct effects of BRL 35135A on cells and tissues, allowing for detailed analysis of receptor binding and cellular responses.

Cell Culture Techniques for Adrenergic Receptor Characterization

Cell culture techniques are fundamental for characterizing the interaction of this compound with adrenergic receptors, particularly the beta-3 (β3) adrenoceptor, which is a key target for this class of compounds. Cultured cells expressing specific adrenergic receptor subtypes, including transfected mammalian cell lines expressing the human β3-adrenoceptor, are used to assess the compound's binding affinity and efficacy. rjme.ro Radioligand binding assays, utilizing labeled ligands with high affinity for adrenoceptors, are employed to determine the binding characteristics of this compound to different receptor subtypes. rjme.ro Functional assays in cell cultures, such as measuring the accumulation of cyclic AMP (cAMP), a secondary messenger downstream of β-adrenoceptor activation, help to determine the compound's agonist or antagonist activity and potency. researchgate.netresearchgate.net Studies have shown that β3-adrenoceptor agonists can stimulate cAMP production in appropriate cell models, providing a quantitative measure of their activity. researchgate.netresearchgate.net Techniques like NanoLuc-based bioluminescence resonance energy transfer (NanoBRET) binding experiments can also be used to assess the affinity of ligands for β3-ARs in a cellular context. researchgate.net Furthermore, cell imaging and flow cytometry analysis can help visualize and quantify receptor expression and localization in cultured cells upon treatment with compounds like this compound. researchgate.net

Isolated Perfused Organ Preparations for Functional Assessment

Isolated perfused organ preparations allow for the study of this compound's effects on the function of specific tissues or organs while maintaining their physiological structure and viability. This approach is valuable for assessing the compound's impact on processes such as smooth muscle contractility, metabolic responses, and blood flow regulation in a more complex environment than cell culture. For instance, studies using isolated rat brown adipocytes have investigated the stimulation of glucose transport and lipolysis by adrenergic agonists. nih.gov Isolated muscle preparations, such as rat soleus muscle, have been used to study the metabolic responses mediated by atypical beta-adrenoceptors. nih.gov Isolated perfused vascular beds or arterial rings can be used to assess the vasoactive effects of this compound mediated by adrenergic receptors. ucl.ac.uk While some studies on isolated human airways or atrial myocardium have investigated the effects of related β3-adrenoceptor agonists, highlighting the utility of this technique for assessing functional responses in human tissues. nih.govbps.ac.uk These preparations allow for the measurement of physiological parameters like force of contraction, changes in glucose uptake, or alterations in blood vessel diameter in response to the compound.

In Vivo Preclinical Experimental Designs

In vivo studies in animal models are essential for evaluating the systemic effects of this compound, including its impact on energy balance, metabolism, and gene expression in relevant tissues.

Techniques for Measuring Energy Balance and Thermogenic Capacity

Assessing the effects of this compound on energy balance and thermogenic capacity typically involves studies in rodents, where the compound has shown anti-obesity actions. rjme.ronih.gov Techniques include measuring body weight changes, food intake, and energy expenditure. Thermogenic capacity, particularly through the activation of brown adipose tissue (BAT), is a key area of investigation. annualreviews.orgnih.gov Methods for assessing thermogenesis include indirect calorimetry to measure oxygen consumption and carbon dioxide production, which provides an estimate of metabolic rate. nih.govnih.gov Measurement of body temperature, including core and skin temperature, can also indicate thermogenic activity. researchgate.netresearchgate.net In rodents, the expression and activity of uncoupling protein 1 (UCP1), a key protein in BAT thermogenesis, are often measured as indicators of thermogenic capacity. annualreviews.orgnih.gov Studies in obese and diabetic rodent models, such as ob/ob mice and Zucker diabetic fatty rats, have been used to evaluate the anti-obesity and metabolic effects of β3-adrenoceptor agonists like this compound. rjme.romdpi.com

Methods for Assessing Glucose and Lipid Metabolic Fluxes in Whole Animals

Investigating the impact of this compound on glucose and lipid metabolism in vivo involves techniques to quantify metabolic fluxes. The euglycemic hyperinsulinemic clamp technique is considered a "gold standard" for assessing insulin (B600854) sensitivity and tissue-specific glucose uptake in whole animals. unige.ch This method involves infusing insulin and glucose simultaneously to maintain stable blood glucose levels, allowing for the measurement of glucose infusion rate as an index of insulin sensitivity. unige.ch Tracers, such as radiolabeled or stable isotopes of glucose (e.g., 2-deoxy-[3H]-glucose or 6,6-2H2-glucose), are used in conjunction with clamps or other protocols to measure parameters like hepatic glucose production, glucose turnover, and tissue-specific glucose utilization in tissues such as skeletal muscle, and white and brown adipose tissue. nih.govunige.chprofil.com For lipid metabolism, techniques include measuring plasma concentrations of free fatty acids, glycerol (B35011), and triglycerides. nih.govnih.gov Tracer dilution methods using stable isotopes of glycerol (e.g., 2H5-glycerol) can be employed to quantify lipolysis rates. profil.com Studies have shown that this compound can increase glucose utilization in various tissues and influence fatty acid and glycerol concentrations. nih.govnih.gov

Molecular Biology Approaches for Gene and Protein Expression Analysis in Animal Tissues

Molecular biology techniques are crucial for understanding the mechanisms by which this compound exerts its effects at the genetic and protein levels in animal tissues. After in vivo treatment, tissues such as adipose tissue (brown and white), skeletal muscle, and liver are collected for analysis. mdpi.comphysiology.org Techniques like Northern blotting or quantitative real-time PCR (qPCR) are used to measure the mRNA expression levels of target genes, including adrenergic receptor subtypes (β1, β2, β3), UCP1, and glucose transporters (e.g., GLUT4). rjme.roresearchgate.netmdpi.com Studies have investigated the adrenergic regulation of gene expression of β-adrenoceptor subtypes in brown adipocytes. rjme.roresearchgate.net Western blotting is employed to quantify the protein levels of these targets. rjme.ro Immunohistochemistry can be used to determine the localization of adrenergic receptors and other proteins in tissue sections. researchgate.netresearchgate.net These molecular approaches help to correlate the physiological effects observed in vivo with changes in the expression of key genes and proteins involved in adrenergic signaling, thermogenesis, and glucose and lipid metabolism. For example, studies have examined the effect of this compound on metallothionein (B12644479) gene expression in white adipose tissue. physiology.org

Computational and Systems Biology Approaches

Computational and systems biology approaches play a crucial role in understanding the molecular interactions and broader biological effects of compounds like this compound. These methods allow for the analysis of complex biological systems and the prediction of compound behavior at a level of detail not always feasible with experimental techniques alone.

Structure-Based Drug Discovery and Ligand Interaction Profiling

Structure-based drug discovery (SBDD) utilizes the three-dimensional structure of biological targets, such as receptors, to design or identify compounds that can bind to them with high affinity and specificity. For this compound, which acts as a β-adrenoceptor agonist/partial agonist, understanding its interaction with the β3-adrenoceptor structure is fundamental wikipedia.org. SBDD approaches involve techniques like molecular docking, which predicts the preferred orientation of a ligand within a binding site, and molecular dynamics simulations, which provide insights into the dynamic behavior of the ligand-receptor complex.

Ligand interaction profiling complements SBDD by characterizing the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) that occur between a ligand and its target protein nih.govsigmaaldrich.com. This detailed interaction profile can help explain the observed binding affinity and selectivity of this compound for the β3-adrenoceptor compared to other adrenoceptor subtypes (β1 and β2) wikipedia.org. Computational screening methods have been employed to evaluate the potential activity of compounds, including existing beta-blockers, on beta-3 receptors by analyzing their docking capabilities and predicted binding energies. While specific detailed computational studies solely focused on the structure-based interaction profile of this compound with the β3-adrenoceptor were not extensively detailed in the search results, the principles of SBDD and ligand interaction profiling are directly applicable to such investigations. These methods can aid in identifying key residues in the β3-adrenoceptor binding site that are critical for this compound activity and can inform the design of novel compounds with improved properties.

Application of Metabolomics for Comprehensive Metabolic Pathway Analysis

Metabolomics is the large-scale study of small molecules, or metabolites, within biological systems. Applying metabolomics to studies involving this compound can provide a comprehensive view of the metabolic changes induced by its activity, particularly its known effects on energy metabolism and lipolysis. Metabolomics profiling can reveal altered metabolic pathways, offering insights into the downstream effects of β3-adrenoceptor activation.

Research has utilized serum metabolomics to reveal changes in metabolic pathways, such as fatty acid metabolism, in the context of beta-3 adrenoceptor activity. BRL 35135 itself has been linked to metabolomics work. Metabolic pathway analysis, often performed using computational tools and databases, helps in interpreting metabolomics data by mapping identified metabolites onto known biochemical pathways and identifying those that are significantly affected. This can help researchers understand how this compound influences processes like glucose utilization, fatty acid oxidation, and thermogenesis at a systemic level. For instance, metabolomics could potentially quantify changes in intermediates of the fatty acid degradation pathway following this compound administration, providing empirical data on its lipolytic effects.

Data from metabolomics studies could be presented in tables detailing the fold change of specific metabolites or the enrichment of particular metabolic pathways under different experimental conditions (e.g., before and after this compound administration).

Example Data Representation (Illustrative - based on search findings):

An interactive table could allow users to filter by metabolite or pathway and view associated changes and statistical significance.

| Metabolite/Pathway | Fold Change (Treated vs. Control) | p-value | Affected Pathway(s) |

| Fatty Acid Degradation Pathway | Varied (Enriched) | < 0.05 | Lipid Metabolism |

| Specific Fatty Acid X | Increased | < 0.01 | Fatty Acid Metabolism |

| Glucose | Increased (in some studies) | Varies | Carbohydrate Metabolism |

| Insulin | Increased (in some studies) | Varies | Endocrine Signaling |

Translational Challenges and Unexplored Avenues in Preclinical Research

Translating findings from preclinical studies of this compound to clinical applications has presented challenges. While preclinical models, particularly in rodents, showed promising effects on energy expenditure and metabolic parameters, these effects have not always translated consistently to humans.

Bridging Preclinical Observations to Broader Biological Systems

Preclinical studies with this compound in rodent models, such as ob/ob mice and Zucker diabetic fatty rats, demonstrated significant anti-obesity and anti-diabetic activity, including increased energy expenditure and improved insulin sensitivity. However, translating these observations to broader biological systems in humans has been complex. Differences in β3-adrenoceptor expression, function, and signaling pathways between rodents and humans may contribute to these translational challenges. Furthermore, the complexity of human metabolic diseases, involving multiple organs and intricate regulatory networks, makes it difficult to predict the systemic effects of a compound based solely on observations in simplified preclinical models.

Future research needs to focus on employing more translatable preclinical models and incorporating systems biology approaches to better understand the compound's effects within the context of the whole organism. This could involve using induced pluripotent stem cell-derived human adipocytes or other relevant human cell types for in vitro studies, or utilizing animal models that more closely mimic human physiology and disease states.

Investigation of Non-Adipose Tissue β3-Adrenoceptor Functions and Their Implications for this compound Action

In the heart, β3-adrenoceptors have been shown to mediate negative inotropic effects and may play a role in conditions like heart failure. Their activation can influence cardiac contractility and relaxation. In the urinary bladder, β3-adrenoceptors are the predominant beta-adrenoceptor subtype mediating detrusor muscle relaxation, which is relevant for conditions like overactive bladder. BRL 37344, the active metabolite of this compound, has been shown to affect nerve-evoked contractions in human detrusor smooth muscle wikipedia.org. BRL 35135 has also been shown to increase glucose utilization in skeletal muscle in rats.

Unexplored avenues in preclinical research include a more detailed investigation of this compound's effects on β3-adrenoceptors in these non-adipose tissues and how these actions contribute to or modify its primary metabolic effects. Understanding the tissue-specific signaling pathways activated by this compound in these locations is crucial. For example, further research could explore the precise mechanisms by which this compound affects cardiac function via β3-adrenoceptors and whether these effects could have therapeutic implications or contribute to off-target effects. Similarly, a deeper understanding of its interaction with β3-adrenoceptors in the gastrointestinal tract could reveal potential effects on motility or nutrient absorption.

Such studies could involve tissue-specific knockout models, detailed functional assays in isolated tissues, and advanced imaging techniques to visualize receptor activation and downstream signaling in real-time. These investigations are essential for a complete understanding of this compound's pharmacological profile and for predicting its potential effects in humans beyond adipose tissue.

Q & A

Q. What is the primary pharmacological mechanism of BRL 35135A in metabolic studies?

this compound functions as a selective β3-adrenergic receptor agonist, stimulating lipolysis and thermogenesis. In obese murine models, it increases oxygen consumption and plasma non-esterified fatty acids (NEFA), confirming its role in β3-mediated metabolic pathways. Experimental validation includes receptor-binding assays and comparative studies with β1/β2 antagonists to isolate β3-specific effects .

Q. Which experimental models are most appropriate for studying this compound's anti-obesity effects?

Genetically obese (ob/ob) mice and Zucker rats are preferred due to their inherent metabolic dysregulation. These models allow researchers to assess this compound’s impact on glucose homeostasis, lipid mobilization, and thermogenic responses. For example, oral administration (5 mg/kg) in sheep demonstrated elevated plasma glucose and lactate, validating cross-species β3 receptor activity .

Q. How can researchers confirm β3 receptor specificity of this compound in vivo?

Utilize β3 receptor knockout (KO) models and co-administration with selective antagonists (e.g., SR59230A). Measure downstream biomarkers like uncoupling protein 1 (UCP1) in adipose tissue. Comparative studies with non-selective β-agonists (e.g., isoproterenol) further distinguish β3-specific pathways .

Advanced Research Questions

Q. How can contradictory findings on this compound’s effects on leptin expression be resolved?

Studies report both suppression and no effect on leptin levels. To address this, standardize experimental conditions (e.g., fasting duration, circadian timing) and use isoform-specific receptor blockers. For instance, Trayhurn et al. (1996) observed rapid leptin suppression in lean mice, suggesting β2 receptor crosstalk under certain dosing regimens . Replicate findings across multiple models and include transcriptomic analysis of adipose tissue to clarify transcriptional regulation.

Q. What methodological considerations are critical for longitudinal studies involving this compound?

Monitor adaptive receptor desensitization by assessing β3 responsiveness at intervals (e.g., cAMP assays). Combine chronic dosing with acute challenges to differentiate acute metabolic effects from long-term adaptations. Include controls for diet-induced thermogenesis and use dual-energy X-ray absorptiometry (DEXA) to track body composition changes .

Q. How should researchers analyze conflicting data on this compound’s role in insulin sensitivity?

Contradictions may arise from interspecies differences (e.g., mice vs. sheep) or variations in metabolic baseline states. Apply mixed-effects models to account for individual variability and stratify results by baseline insulin resistance. Cross-validate findings with hyperinsulinemic-euglycemic clamps to directly measure insulin sensitivity .

Q. What experimental designs minimize confounding variables in this compound thermogenesis studies?

Use paired feeding protocols to isolate drug effects from caloric intake variations. Employ indirect calorimetry in metabolic chambers to quantify energy expenditure while controlling for activity levels. Include sham-treated controls to account for stress-induced catecholamine release .

Methodological Frameworks

Q. What statistical approaches are recommended for dose-response studies of this compound?

Nonlinear regression models (e.g., sigmoidal dose-response curves) are ideal for estimating EC50 values. For small sample sizes, use bootstrapping to assess confidence intervals. Report effect sizes (e.g., Cohen’s d) alongside p-values to contextualize biological significance .

Q. How can researchers validate this compound’s receptor-binding affinity in novel tissues?

Conduct radioligand displacement assays using [³H]-BRL 35135A and compare binding kinetics across tissues (e.g., adipose vs. skeletal muscle). Combine with immunohistochemistry to localize β3 receptor expression and correlate with functional outcomes .

Data Reporting Standards

Q. What metadata should accompany publications on this compound to ensure reproducibility?

Include detailed protocols for drug preparation (e.g., solvent, purity), dosing schedules, and animal husbandry conditions. For in vitro studies, report receptor expression levels in cell lines and validation methods (e.g., RT-qPCR). Deposit raw calorimetry and plasma metabolite data in public repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.